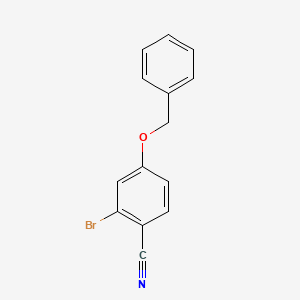

4-(Benzyloxy)-2-bromobenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Benzyloxy)-2-bromobenzonitrile is an organic compound that features a benzyloxy group and a bromine atom attached to a benzonitrile core. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-(Benzyloxy)-2-bromobenzonitrile can be synthesized through several methods, including:

Nucleophilic Substitution: Starting from 4-hydroxybenzonitrile, the benzyloxy group can be introduced via a nucleophilic substitution reaction with benzyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Benzyloxy)-2-bromobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction can yield alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Benzyl bromide, potassium carbonate.

Bromination: Bromine, N-bromosuccinimide (NBS).

Coupling Reactions: Palladium catalysts, boronic acids or esters.

Major Products

Substitution: Various substituted benzonitriles.

Oxidation: Benzaldehydes or benzoic acids.

Reduction: Benzyl alcohols.

Coupling: Biaryl compounds.

Applications De Recherche Scientifique

4-(Benzyloxy)-2-bromobenzonitrile is used in various scientific research applications:

Biology: Potential use in the synthesis of biologically active compounds.

Medicine: Exploration in drug discovery and development due to its structural versatility.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-(Benzyloxy)-2-bromobenzonitrile in chemical reactions involves:

Electrophilic Substitution: The bromine atom acts as a leaving group, allowing nucleophiles to attack the benzonitrile core.

Coupling Reactions: In Suzuki-Miyaura coupling, the compound undergoes transmetalation with palladium catalysts, followed by reductive elimination to form biaryl products.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Benzyloxy)benzonitrile: Lacks the bromine atom, making it less reactive in substitution reactions.

2-Bromo-4-methoxybenzonitrile: Similar structure but with a methoxy group instead of a benzyloxy group, affecting its reactivity and applications.

Uniqueness

4-(Benzyloxy)-2-bromobenzonitrile is unique due to the presence of both a benzyloxy group and a bromine atom, which confer distinct reactivity patterns and make it a valuable intermediate in various synthetic applications.

Activité Biologique

4-(Benzyloxy)-2-bromobenzonitrile is an organic compound with the molecular formula C14H10BrNO. Its structure incorporates a bromine atom at the second position and a benzyloxy group at the fourth position relative to a nitrile functional group. This unique arrangement contributes to its potential biological activities, particularly in pharmaceutical applications.

The compound is characterized by:

- Molecular Formula : C14H10BrNO

- Molecular Weight : 292.14 g/mol

- Functional Groups : Bromine, benzyloxy, and nitrile.

- Inhibition of Neutrophil Superoxide Formation : Derivatives of this compound have shown inhibitory effects on the formation of superoxide species in neutrophils, which is crucial for inflammatory responses.

- Lipophilicity Enhancement : The presence of bromine and nitrile groups may enhance the lipophilicity of the compound, potentially improving its bioavailability and interaction with biological membranes.

Comparative Analysis with Related Compounds

A table comparing this compound with structurally similar compounds highlights its unique features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Benzyloxy-4-bromobenzonitrile | Similar bromine and nitrile groups | Different positioning of the benzyloxy group |

| 3-Benzyloxy-2-bromobenzonitrile | Bromine at position 2, benzyloxy at 3 | Variation in substitution pattern affects reactivity |

| 4-Benzyloxybenzonitrile | No halogen substituent | Lacks bromine; primarily used as an intermediate |

Case Studies and Research Findings

While direct studies on this compound are scarce, related compounds have demonstrated various biological activities:

- Anticancer Activity : Similar benzonitrile derivatives have been researched for their ability to induce apoptosis in cancer cells. For instance, compounds that target cyclin-dependent kinases (CDKs) show promise in inhibiting cell cycle progression in cancerous cells.

- Antibacterial Properties : Some derivatives have been tested against various bacterial strains, showing significant inhibition of growth, indicating their potential as antimicrobial agents.

- Pharmacological Applications : Research has suggested that compounds like this compound could serve as building blocks for synthesizing more complex biologically active molecules, including g-secretase inhibitors and other receptor antagonists .

Propriétés

IUPAC Name |

2-bromo-4-phenylmethoxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO/c15-14-8-13(7-6-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNCBUORSKHSVRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.